molecular formula C28H26N4O3S2 B2571073 N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 932476-32-9

N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2571073
CAS No.: 932476-32-9
M. Wt: 530.66
InChI Key: VILAPCCOEONASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S2 and its molecular weight is 530.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines. For instance, benzothiazole compounds bearing different heterocyclic rings demonstrated significant anticancer activity, showcasing the therapeutic potential of these molecules in oncology research (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity and Hepatotoxicity

Benzothiazole derivatives have also been investigated for their antioxidant activities, particularly in the context of acetaminophen-induced hepatotoxicity. Compounds in this class were found to exhibit protective effects against oxidative stress and liver damage, indicating their potential as therapeutic agents in managing drug-induced toxicity (Cabrera-Pérez et al., 2016).

Src Kinase Inhibition and Anticancer Activities

Another study focused on thiazolyl N-benzyl-substituted acetamide derivatives, including their synthesis, Src kinase inhibitory, and anticancer activities. These compounds, particularly targeting the Src substrate binding site, demonstrate the importance of structural modification in enhancing biological activity and specificity (Fallah-Tafti et al., 2011).

Insecticidal Assessment

The versatility of benzothiazine derivatives extends to agricultural applications, as demonstrated by their insecticidal properties against pests like the cotton leafworm. This indicates the potential of such compounds in developing new, effective insecticides (Fadda et al., 2017).

Anti-Inflammatory Activity

Additionally, novel benzothiazole acetamides have shown promising anti-inflammatory activities, further broadening the scope of therapeutic applications for these compounds. This suggests their potential in designing drugs for treating inflammatory conditions (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-3-20-9-7-11-22(15-20)30-26(33)18-36-28-29-16-25-27(31-28)23-12-4-5-13-24(23)32(37(25,34)35)17-21-10-6-8-19(2)14-21/h4-16H,3,17-18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILAPCCOEONASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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